![molecular formula C11H19NO3S2Si B14274351 2-{[3-(Trimethoxysilyl)propyl]disulfanyl}pyridine CAS No. 131635-45-5](/img/structure/B14274351.png)
2-{[3-(Trimethoxysilyl)propyl]disulfanyl}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[3-(Trimethoxysilyl)propyl]disulfanyl}pyridine is an organosilicon compound that features a pyridine ring connected to a disulfide bridge, which is further linked to a trimethoxysilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(Trimethoxysilyl)propyl]disulfanyl}pyridine typically involves the reaction of 2-mercaptopyridine with 3-(trimethoxysilyl)propyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethoxysilyl group. The general reaction scheme is as follows:
2-Mercaptopyridine+3-(Trimethoxysilyl)propyl chloride→2-[3-(Trimethoxysilyl)propyl]disulfanylpyridine
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to optimize the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[3-(Trimethoxysilyl)propyl]disulfanyl}pyridine can undergo various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bridge can be reduced to thiols.
Substitution: The trimethoxysilyl group can undergo hydrolysis and condensation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride are used.
Substitution: Acidic or basic conditions can facilitate the hydrolysis of the trimethoxysilyl group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Silanols and siloxanes.
Applications De Recherche Scientifique
2-{[3-(Trimethoxysilyl)propyl]disulfanyl}pyridine has diverse applications in scientific research:
Chemistry: Used as a coupling agent to modify surfaces and enhance adhesion between organic and inorganic materials.
Biology: Employed in the functionalization of biomolecules for improved stability and activity.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable linkages with therapeutic agents.
Industry: Utilized in the production of advanced materials, such as coatings and composites, to improve their mechanical and chemical properties.
Mécanisme D'action
The mechanism of action of 2-{[3-(Trimethoxysilyl)propyl]disulfanyl}pyridine involves the interaction of its functional groups with target molecules. The trimethoxysilyl group can form covalent bonds with hydroxyl groups on surfaces, leading to the formation of a stable siloxane network. The disulfide bridge can undergo redox reactions, allowing for reversible modifications. The pyridine ring can participate in coordination chemistry, interacting with metal ions and other electron-deficient species.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Trimethoxysilyl)propyl methacrylate
- (3-Glycidyloxypropyl)trimethoxysilane
- N-[3-(Trimethoxysilyl)propyl]ethylenediamine
Uniqueness
2-{[3-(Trimethoxysilyl)propyl]disulfanyl}pyridine is unique due to its combination of a pyridine ring, a disulfide bridge, and a trimethoxysilyl group. This combination allows for versatile chemical reactivity and the ability to form stable linkages with a variety of substrates. The presence of the disulfide bridge also provides redox-responsive properties, making it suitable for applications requiring reversible modifications.
Propriétés
Numéro CAS |
131635-45-5 |
|---|---|
Formule moléculaire |
C11H19NO3S2Si |
Poids moléculaire |
305.5 g/mol |
Nom IUPAC |
trimethoxy-[3-(pyridin-2-yldisulfanyl)propyl]silane |
InChI |
InChI=1S/C11H19NO3S2Si/c1-13-18(14-2,15-3)10-6-9-16-17-11-7-4-5-8-12-11/h4-5,7-8H,6,9-10H2,1-3H3 |
Clé InChI |
LBZMBQHEAWONES-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](CCCSSC1=CC=CC=N1)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[3-(10H-Phenothiazin-10-yl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14274273.png)
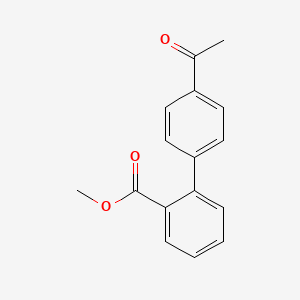
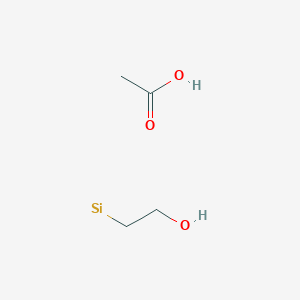
![2-{[2-(Dodecylamino)ethyl]amino}ethan-1-ol](/img/structure/B14274284.png)
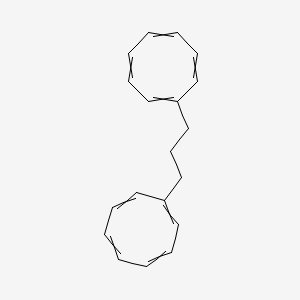
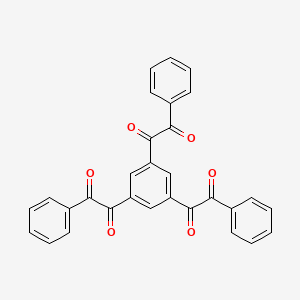
![N-Methyl-N-octyl-4-[2-(pyridin-4-YL)ethenyl]aniline](/img/structure/B14274319.png)
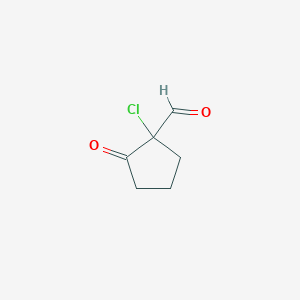
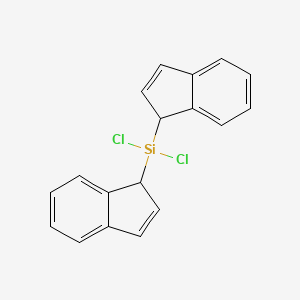
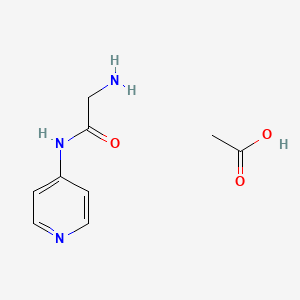
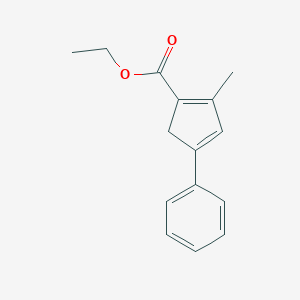
![(2,4-Dihydroxyphenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone](/img/structure/B14274354.png)

